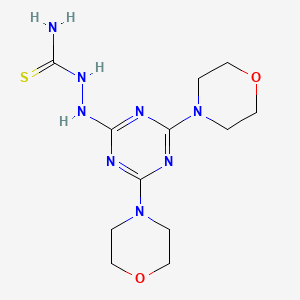![molecular formula C12H11BrN2OS B6089554 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B6089554.png)
2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidines and has a molecular formula of C13H11BrN2OS.
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol is not fully understood. However, it has been suggested that this compound exerts its effects by targeting various signaling pathways. In cancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In infectious disease research, it has been suggested that this compound inhibits the growth of pathogens by disrupting their membrane integrity.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema. In infectious disease research, it has been shown to have antimicrobial properties against various pathogens.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol in lab experiments is its potential applications in various fields. It has shown promising results in cancer research, inflammation research, and infectious disease research. Another advantage is its relatively simple synthesis method. However, one of the limitations of using this compound in lab experiments is its limited availability. It is not widely available commercially, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol. One of the directions is to further investigate its mechanism of action. Understanding the molecular targets of this compound can lead to the development of more potent analogs. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of more efficient synthesis methods can increase the availability of this compound for research purposes.
Synthesis Methods
The synthesis of 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol can be achieved by various methods. One of the common methods is the reaction of 3-bromobenzyl chloride with 6-methyl-4-hydroxypyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol with a yield of around 70%.
Scientific Research Applications
2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound has been shown to have antimicrobial properties against various pathogens.
properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8-5-11(16)15-12(14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGZDKXYEMCSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromobenzyl)sulfanyl]-6-methylpyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6089471.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6089479.png)
![N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide](/img/structure/B6089486.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B6089490.png)
![4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B6089493.png)
![5-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone](/img/structure/B6089496.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6089509.png)
![5-(4-bromophenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6089514.png)
![N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide](/img/structure/B6089516.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6089536.png)
![N-methyl-2-{4-[(4-phenyl-1-phthalazinyl)amino]phenoxy}acetamide](/img/structure/B6089541.png)

![1-[2-methoxy-5-(4-thiomorpholinylmethyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6089571.png)
![7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089573.png)